Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a halogenated pyrrolopyridine derivative characterized by a fused bicyclic structure. The compound features a methyl ester group at the 1-position and two chlorine substituents at the 4- and 6-positions of the pyrrolo[2,3-b]pyridine scaffold. This structure positions it as a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or ligands in catalytic systems. Its commercial availability (priced at €326.00 per 100mg) underscores its niche application in specialized research .
Properties
IUPAC Name |
methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBAVIVPHNQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing chlorine atoms activate the pyrrolo[2,3-b]pyridine ring for nucleophilic substitution. Key reactions include:
Reaction with Amines
The 4- and 6-chloro positions undergo substitution with primary and secondary amines under microwave irradiation or thermal conditions. For example:
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Morpholine substitution at 170°C in 1-methylpyrrolidin-2-one yields a 77% product ( ).
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4-Methoxyaniline reacts via Buchwald–Hartwig amination using Pd(OAc)₂/XPhos, producing an aryl amine derivative ( ).
Table 1: SNAr Reactions with Amines
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Morpholine | 170°C, microwave, 3h | 77% | 4-Morpholino-2-methylpyrrolopyridine | |
| 4-Methoxyaniline | Pd(OAc)₂/XPhos, KOH, t-BuOH, 100°C | 72% | 4-(4-Methoxyphenylamino) derivative |
Cross-Coupling Reactions
The chlorine atoms participate in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Reaction with aryl boronic acids under Pd catalysis replaces chlorines with aryl groups. For instance:
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4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives couple at the 4-position using XPhos precatalyst in THF/H₂O ( ).
Mechanistic Insight
The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination ( ).
Functionalization via Ester Hydrolysis
The methyl carboxylate group undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization:
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Base-mediated hydrolysis (e.g., KOH/MeOH) yields 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid, a precursor for amide coupling ( ).
Table 2: Hydrolysis and Subsequent Reactions
Cyclization and Ring Expansion
The compound serves as a scaffold for synthesizing fused heterocycles:
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Intramolecular cyclization with aldehydes (e.g., m-dimethoxybenzaldehyde) forms tricyclic structures under basic conditions ( ).
Example Reaction
Biological Activity Modulation
Derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs), with IC₅₀ values in the nanomolar range:
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Compound 4h (from ): FGFR1–3 IC₅₀ = 7–25 nM, demonstrating antiproliferative effects in breast cancer cells.
Key Structural Features for Activity
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The 1-carboxylate group enhances solubility and binding affinity.
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Chlorine atoms enable precise functionalization to optimize hydrophobic interactions within kinase pockets ( ).
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been studied for its potential to inhibit specific cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition
This compound has also been investigated as a potential inhibitor of various enzymes linked to disease processes. For example, it has shown inhibitory activity against certain kinases, which are crucial in the development of cancer and other diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolopyridine skeleton can enhance its potency as an enzyme inhibitor .
Agricultural Applications
Pesticide Development
this compound has been evaluated for its efficacy as a pesticide. Its chemical structure allows it to interact with biological targets in pests, leading to effective pest control while minimizing harm to non-target organisms. Field trials have demonstrated its effectiveness against various agricultural pests, contributing to sustainable agricultural practices .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a building block for synthesizing functional materials. Its unique chemical properties enable the development of polymers and composites with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and electronic devices .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Case Study 2: Agricultural Efficacy
In agricultural research published in Pest Management Science, field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| This compound | 85% |
| Untreated Control | 10% |
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and analogous compounds:
Research Findings and Implications
- Reactivity: The 4,6-dichloro substitution in the target compound may facilitate regioselective functionalization (e.g., Suzuki couplings) compared to non-halogenated analogs.
- Toxicity Considerations: While heterocyclic amines like IQ () exhibit carcinogenicity, ester derivatives like the target compound are less studied for toxicity. Structural differences (ester vs. amine groups) suggest divergent biological profiles .
- Commercial Utility : The target compound’s niche pricing reflects demand in high-value research, whereas analogs like 9a /9b may serve as cheaper intermediates .
Biological Activity
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1125592-35-9) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6Cl2N2O2
- Molecular Weight : 245.06 g/mol
- IUPAC Name : this compound
The compound features two chlorine substituents at the 4 and 6 positions of the pyrrole ring, contributing to its unique reactivity and biological profile.
This compound primarily exerts its biological effects through the following mechanisms:
- Target Interaction : The compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play critical roles in cell proliferation and differentiation; thus, their inhibition can lead to reduced tumor growth.
- Biochemical Pathways : The primary pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway. Inhibition of FGFRs disrupts this pathway, leading to decreased cellular proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. Case studies have shown:
- Breast Cancer Cells : The compound effectively inhibits the proliferation of breast cancer cell lines and induces apoptosis .
- Cytotoxicity Studies : In vitro assays have indicated that this compound can selectively target cancer cells while exhibiting low toxicity towards normal cells .
Other Biological Effects
In addition to its antitumor properties, this compound has been explored for other potential therapeutic applications:
- Antimicrobial Activity : Similar pyrrolopyridine derivatives have shown promising results against various bacterial strains. For instance, derivatives with similar structures have been reported to possess MIC values as low as 0.15 µM against Mycobacterium tuberculosis .
- Anti-inflammatory Properties : Some studies suggest that pyrrolopyridine derivatives may also exhibit anti-inflammatory effects, although specific data on this compound in this context remain limited.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
- Methodological Answer : The compound is synthesized via sequential halogenation and protection strategies. For example, NaH and (trimethylsilyl)ethoxymethyl (SEM) chloride are used to protect the pyrrole nitrogen, followed by selective chlorination at positions 4 and 5. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid overhalogenation. Post-synthesis purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical . Comparative analysis of alternative protecting groups (e.g., Boc) may improve yield .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl ester group (~3.8–4.0 ppm for 1H; ~50–55 ppm for 13C) and aromatic protons (δ 7.5–8.5 ppm for pyrrolo-pyridine). Chlorine substituents deshield adjacent protons .
- X-ray Crystallography : Used to confirm regioselectivity of chlorination and molecular conformation. For example, a related pyrrolo[2,3-d]pyrimidine derivative showed a planar heterocyclic core with bond lengths consistent with aromaticity .
Q. How does the compound react under nucleophilic substitution conditions?
- Methodological Answer : The 4- and 6-chloro positions are reactive toward Suzuki-Miyaura cross-coupling (e.g., with boronic acids) or amination. For example, 6-chloro derivatives react selectively with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 in dioxane at 105°C . Steric hindrance at position 1 (due to the methyl ester) may slow substitution at adjacent sites .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
- Methodological Answer : Fluorine or methoxy substitutions at position 5 (e.g., methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) enhance binding affinity to dopamine D4 receptors, as shown in PET imaging studies. Conversely, bulkier groups at position 1 reduce metabolic stability . Computational docking (e.g., using AutoDock Vina) can predict interactions with target proteins .
Q. How can computational modeling resolve contradictions in biological activity data?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., dopamine vs. serotonin receptors) may arise from tautomerism or solvent-dependent conformational changes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries, while Hirshfeld surface analysis identifies intermolecular interactions influencing crystal packing and solubility .
Q. What strategies mitigate decomposition during catalytic reactions?
- Methodological Answer : Decomposition often occurs via dechlorination or ester hydrolysis. Use of anhydrous solvents (e.g., THF over dioxane) and low-temperature conditions (−20°C to 0°C) stabilizes intermediates. Adding radical scavengers (e.g., BHT) suppresses side reactions in Pd-catalyzed couplings .
Q. How do steric and electronic effects influence regioselectivity in derivatization?
- Methodological Answer : The methyl ester at position 1 electronically deactivates the adjacent chlorine (position 6), making position 4 more reactive toward nucleophiles. Steric maps generated using molecular mechanics (e.g., MMFF94) show that bulky substituents at position 1 hinder access to position 6 .
Q. What experimental designs address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions arise from polymorphism or aggregation. Use differential scanning calorimetry (DSC) to identify polymorphs, and dynamic light scattering (DLS) to detect aggregates. Co-solvent systems (e.g., DMSO:water gradients) improve reproducibility in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
